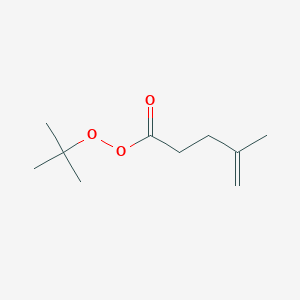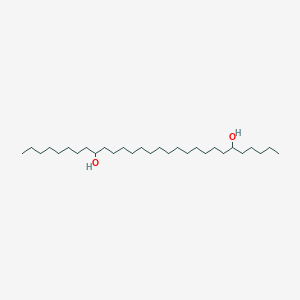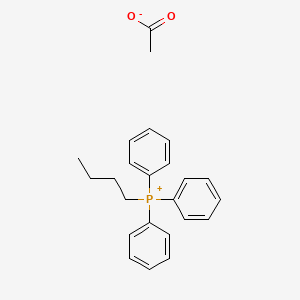
Butyl(triphenyl)phosphanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(triphenyl)phosphanium acetate is an organophosphorus compound that features a butyl group, three phenyl groups attached to a phosphorus atom, and an acetate anion. This compound is part of the broader class of phosphonium salts, which are known for their utility in organic synthesis, particularly in the Wittig reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with butyl halides, followed by the addition of acetic acid. The general reaction involves:
Formation of Butyl(triphenyl)phosphanium Halide: Triphenylphosphine reacts with butyl halide (e.g., butyl bromide) in a nucleophilic substitution reaction to form butyl(triphenyl)phosphanium halide.
Formation of this compound: The butyl(triphenyl)phosphanium halide is then treated with silver acetate to exchange the halide ion with an acetate ion, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the laboratory synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium center.
Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Wittig Reaction: The reaction typically involves the use of aldehydes or ketones and strong bases like butyl lithium to generate the ylide intermediate.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted phosphonium salts.
Wittig Reaction: The major products are alkenes and phosphine oxides.
Aplicaciones Científicas De Investigación
Butyl(triphenyl)phosphanium acetate has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of alkenes via the Wittig reaction.
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity.
Material Science: It is used in the preparation of polymer-supported catalysts and other advanced materials.
Mecanismo De Acción
The mechanism of action of butyl(triphenyl)phosphanium acetate in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds (aldehydes or ketones) to form a four-membered ring intermediate, which then decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A precursor to butyl(triphenyl)phosphanium acetate, used in various organic reactions.
Methylenetriphenylphosphorane: Another phosphonium ylide used in the Wittig reaction.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its butyl group provides steric effects that can influence reaction outcomes, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
103999-06-0 |
|---|---|
Fórmula molecular |
C24H27O2P |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
butyl(triphenyl)phosphanium;acetate |
InChI |
InChI=1S/C22H24P.C2H4O2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-2(3)4/h4-18H,2-3,19H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
MKZASADXUFZOHO-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


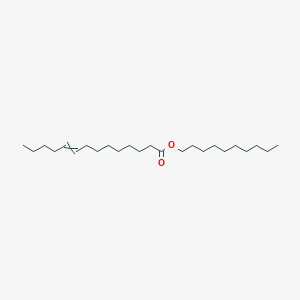
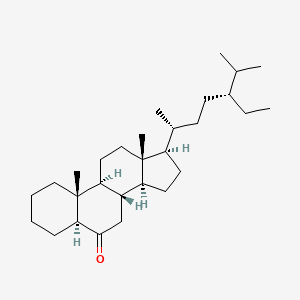
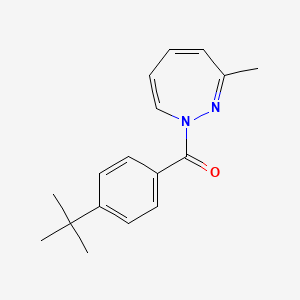
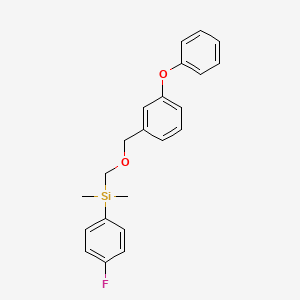
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
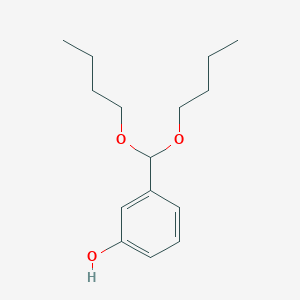

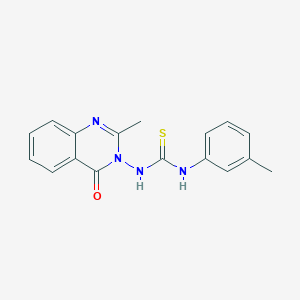
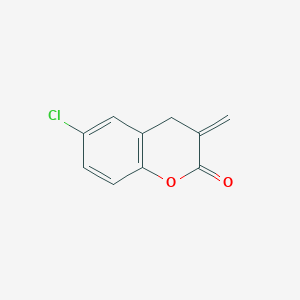
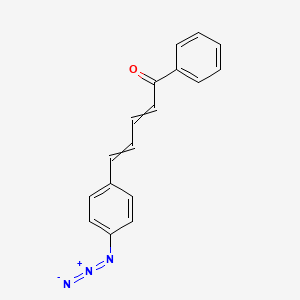
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

